molecular formula C11H11F3N4O B1405884 1-(4-(Trifluoromethoxy)benzyl)-5-methyl-1H-1,2,3-triazol-4-amine CAS No. 1511177-48-2

1-(4-(Trifluoromethoxy)benzyl)-5-methyl-1H-1,2,3-triazol-4-amine

Cat. No.: B1405884
CAS No.: 1511177-48-2
M. Wt: 272.23 g/mol
InChI Key: LVHWTPSWFJLXER-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethoxy)benzyl)-5-methyl-1H-1,2,3-triazol-4-amine is a compound that features a trifluoromethoxy group attached to a benzyl moiety, which is further connected to a 1,2,3-triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Trifluoromethoxy)benzyl)-5-methyl-1H-1,2,3-triazol-4-amine typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance. The process involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Trifluoromethoxy)benzyl)-5-methyl-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the triazole ring or other functional groups.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or halogenating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized triazole derivatives, while reduction can produce reduced triazole compounds.

Scientific Research Applications

1-(4-(Trifluoromethoxy)benzyl)-5-methyl-1H-1,2,3-triazol-4-amine has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It can be employed in the study of biological pathways and interactions due to its unique chemical properties.

    Industry: It is used in the development of advanced materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethoxy)benzyl)-5-methyl-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The triazole ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethoxy)benzyl alcohol: This compound shares the trifluoromethoxybenzyl moiety but lacks the triazole ring.

    1,2,3-Triazole derivatives: Compounds with similar triazole rings but different substituents.

Uniqueness

1-(4-(Trifluoromethoxy)benzyl)-5-methyl-1H-1,2,3-triazol-4-amine is unique due to the combination of the trifluoromethoxy group and the triazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

5-methyl-1-[[4-(trifluoromethoxy)phenyl]methyl]triazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N4O/c1-7-10(15)16-17-18(7)6-8-2-4-9(5-3-8)19-11(12,13)14/h2-5H,6,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHWTPSWFJLXER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1CC2=CC=C(C=C2)OC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-(Trifluoromethoxy)benzyl)-5-methyl-1H-1,2,3-triazol-4-amine
Reactant of Route 2
Reactant of Route 2
1-(4-(Trifluoromethoxy)benzyl)-5-methyl-1H-1,2,3-triazol-4-amine
Reactant of Route 3
1-(4-(Trifluoromethoxy)benzyl)-5-methyl-1H-1,2,3-triazol-4-amine
Reactant of Route 4
1-(4-(Trifluoromethoxy)benzyl)-5-methyl-1H-1,2,3-triazol-4-amine
Reactant of Route 5
1-(4-(Trifluoromethoxy)benzyl)-5-methyl-1H-1,2,3-triazol-4-amine
Reactant of Route 6
1-(4-(Trifluoromethoxy)benzyl)-5-methyl-1H-1,2,3-triazol-4-amine

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